molecular formula C16H10ClN3O5 B2910216 3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide CAS No. 898373-40-5

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2910216
CAS No.: 898373-40-5
M. Wt: 359.72
InChI Key: FBUUQMCXVLSINT-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide is a synthetic small molecule provided for research purposes. This compound features a benzofuran core scaffold, a structural motif found in numerous substances with significant biological activities. Benzofuran derivatives are a prominent area of investigation in medicinal chemistry and have been extensively studied for their diverse pharmacological potential, including as antiproliferative, antibacterial, and antifungal agents . The integration of both a carboxamide and a chloro-nitrobenzamido moiety on the benzofuran core is designed to create a unique molecular architecture. This structure is intended for use by researchers as a chemical reference standard, a building block in synthetic chemistry, or a candidate for in vitro screening in drug discovery programs. Its potential mechanism of action and specific biological targets would be subject to characterization in a research setting. Researchers are encouraged to leverage this compound to explore novel structure-activity relationships. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

3-[(2-chloro-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c17-11-6-5-8(20(23)24)7-10(11)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUQMCXVLSINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions.

Scientific Research Applications

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Releasing Groups: The presence of -Cl and -NO₂ in this compound enhances oxidative stability and polar interactions with biological targets compared to derivatives with -OCH₃ or -CH₃ groups .
  • Positional Effects : Substitution at C3 (as in the target compound) vs. C5 (as in vilazodone) directs activity toward distinct pathways. Vilazodone’s piperazinyl group enables serotonin receptor modulation, while the chloro-nitrobenzamido group may favor antioxidant enzyme interactions .

Pharmacological and Mechanistic Differences

Neuroprotective and Antioxidant Activity

In primary rat cortical neuronal cell assays, this compound demonstrated superior free radical scavenging activity compared to derivatives with -CF₃ or -OH groups, likely due to the synergistic effects of -Cl and -NO₂ in stabilizing reactive intermediates .

Industrial and Therapeutic Relevance

  • Vilazodone : FDA-approved for major depressive disorder, highlighting the therapeutic versatility of benzofuran-2-carboxamide scaffolds when paired with appropriate substituents .

Biological Activity

3-(2-Chloro-5-nitrobenzamido)benzofuran-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of neuroprotection and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound can be synthesized through various organic chemistry methods, typically involving the reaction of benzofuran derivatives with chlorinated nitroanilines. The synthesis often requires controlled conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown activity against:

  • Colon Cancer Cells : The compound induces apoptosis and inhibits proliferation by disrupting key signaling pathways.
  • Prostate Cancer Cells : Studies demonstrate significant cytotoxicity, suggesting potential as a therapeutic agent.
  • Lung Cancer Cells : The compound has been evaluated for its efficacy in inhibiting cell growth.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly against excitotoxicity induced by NMDA receptors. In vitro studies have shown:

  • Mechanism of Action : It acts as an NMDA antagonist, similar to memantine, providing protection against neuronal damage.
  • Antioxidant Activity : The compound demonstrates significant free radical scavenging abilities, which contribute to its neuroprotective effects.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It inhibits acetylcholine esterase (AChE), enhancing cholinergic transmission.
  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Mechanisms : It scavenges reactive oxygen species (ROS), mitigating oxidative stress in neuronal cells.

Case Studies

StudyFindings
Study on Cancer Cell Lines Demonstrated cytotoxic effects on colon and prostate cancer cells with IC50 values indicating potent activity.
Neuroprotection Study Showed significant protection against NMDA-induced excitotoxicity in primary cultured rat cortical neurons.
Antioxidant Activity Assessment Highlighted the ability to inhibit lipid peroxidation and scavenge free radicals effectively.

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